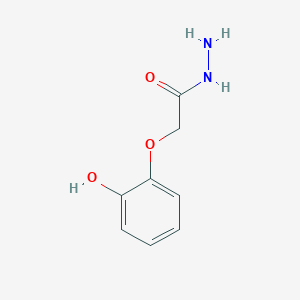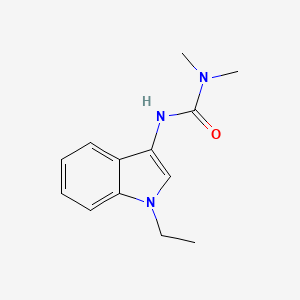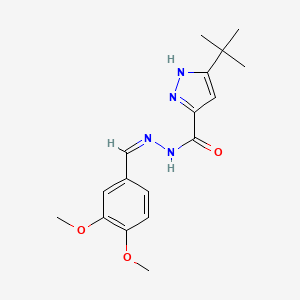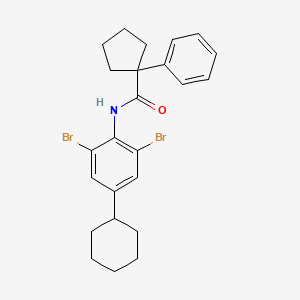![molecular formula C21H14F3N5O2 B2864130 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile CAS No. 1048915-35-0](/img/structure/B2864130.png)
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C21H14F3N5O2 and its molecular weight is 425.371. The purity is usually 95%.
BenchChem offers high-quality 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Aerobic Oxidative Domino Cyclization
The compound 6-amino-pyrimidine-2,4-diones, which is structurally similar to your compound, has been used in a copper-catalyzed aerobic oxidative domino cyclization process . This process enables access to dipyrimidine/dipyrazolo-fused pyridines . The oxidative annulation procedure exhibits excellent catalytic efficiency, high functional group compatibility, and broad substrate scope .
Ring Opening Polymerization of α-Amino Acids
Although not directly related to your compound, the ring opening polymerization of α-amino acids has seen advances in synthesis, architecture, and applications of polypeptides and their hybrids . This could potentially be an area of interest for similar compounds.
Fabrication of Egg Shell-Like Nanovesicles
Methyl 6-amino-2-oxo-2H-thiochromene-3-carboxylate, a compound structurally similar to your compound, has been used in the fabrication of nanoscale egg shell-like drug delivery systems . These systems have been investigated as potential candidates for drug delivery vehicles .
Efficient Formation of Imino Acid via an Aza-Wittig Reaction
The compound is an imino compound. A theoretical study has shown that the aza-Wittig reaction can be used to form iminoacetic acid from (E)/(Z)-glyoxalic acid . This reaction involves low energy barriers and is exothermic , suggesting a new and efficient way of synthesizing imino acids.
Applications of N-Heterocyclic Imines in Main Group Chemistry
The imidazolin-2-imino group, an N-heterocyclic imino functionality, has found widespread applications in transition-metal chemistry . This group is an excellent choice for thermodynamic stabilization of electron-deficient species . The field of main-group metal compounds of this ligand is still in its infancy; however, it has received growing attention in recent years .
Tautomeric Shifts: Amino and Imino Bases
The amino and imino forms of a compound are tautomers of each other . They differ by a spontaneous proton shift between the adjacent C and N molecules . This property could potentially be exploited in various chemical reactions and processes.
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of apoptosis.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the Ras/Raf/MAPK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced tumor growth and increased apoptosis.
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties .
Result of Action
The compound has demonstrated antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .
Eigenschaften
IUPAC Name |
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)31-16-10-8-15(9-11-16)29-19(26)18(17(13-25)28-20(29)30)27-12-4-7-14-5-2-1-3-6-14/h1-12H,26H2/b7-4+,27-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSURFIJPKVULS-ZCJBWNAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)
![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)


![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)


